Methyl N-Boc-thiazolidine-2-carboxylate chemical structure and properties
Methyl N-Boc-thiazolidine-2-carboxylate chemical structure and properties
Executive Summary
In the expanding landscape of peptidomimetics and unnatural amino acid incorporation, the structural rigidification of peptide backbones is a critical strategy for enhancing proteolytic stability and target affinity. Methyl N-Boc-thiazolidine-2-carboxylate (CAS: 1073539-15-7) serves as a highly specialized, orthogonally protected building block in this domain[1]. As an esterified and N-protected derivative of thiazolidine-2-carboxylic acid (2-Thz), it functions as an "iso-pseudoproline"—a
Unlike the more common thiazolidine-4-carboxylic acid (thioproline), which places the sulfur atom at the
This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic utility, and validated synthetic workflows for Methyl N-Boc-thiazolidine-2-carboxylate, designed for researchers and drug development professionals.
Physicochemical Properties and Structural Data
To effectively utilize Methyl N-Boc-thiazolidine-2-carboxylate in downstream synthesis (e.g., saponification for Solid-Phase Peptide Synthesis [SPPS] or direct cross-coupling), understanding its baseline properties is essential. The N-Boc (tert-butyloxycarbonyl) group provides steric shielding and prevents premature ring-opening, while the methyl ester protects the carboxylate during basic or nucleophilic operations.
| Property | Value |
| Chemical Name | Methyl N-Boc-thiazolidine-2-carboxylate |
| CAS Registry Number | 1073539-15-7 (General) / 885269-51-2 (Stereospecific)[1] |
| Molecular Formula | C₁₀H₁₇NO₄S |
| Molecular Weight | 247.31 g/mol |
| Parent Acid | Thiazolidine-2-carboxylic acid (2-Thz) |
| Core Scaffold | 1,3-Thiazolidine |
| Appearance | Colorless to pale yellow viscous oil or low-melting solid |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH); Insoluble in water. |
| Stability | Stable under standard conditions; sensitive to strong acids (Boc deprotection) and strong bases (ester hydrolysis). |
Mechanistic Insights: The Iso-Pseudoproline Advantage
Conformational Rigidity and -Turn Induction
Proline is unique among canonical amino acids due to its pyrrolidine ring, which restricts the dihedral angle
Aminal Stability and the Necessity of Protection
The C2 position of the 1,3-thiazolidine ring is an aminal carbon (bonded to both N and S). In its unprotected state, thiazolidine-2-carboxylic acid exists in a dynamic ring-chain tautomeric equilibrium with its acyclic Schiff base (imine) and the hydrolyzed precursors (cysteamine and glyoxylic acid)[2].
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Causality of Protection: The installation of the N-Boc group withdraws electron density from the nitrogen, effectively shutting down the lone-pair donation required for ring-opening. This locks the molecule in its cyclic form, ensuring absolute stability during storage and subsequent synthetic manipulations.
Synthetic Workflows & Self-Validating Protocols
The synthesis of Methyl N-Boc-thiazolidine-2-carboxylate is achieved via a highly efficient, two-step one-pot (or sequential) protocol. The process relies on the biomimetic condensation of cysteamine with a glyoxylate derivative, followed by immediate carbamate formation[2].
Experimental Protocol: Two-Step Synthesis
Reagents Required:
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Cysteamine hydrochloride (2-Aminoethanethiol HCl)
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Methyl glyoxylate (or glyoxylic acid followed by esterification)
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
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Solvents: Ethanol (EtOH), Dichloromethane (DCM)
Step 1: Thiazolidine Ring Formation (Condensation)
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Initiation: Dissolve 1.0 equivalent of cysteamine hydrochloride in absolute EtOH. Cool the mixture to 0°C under an inert argon atmosphere.
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Neutralization: Add 1.0 equivalent of Et₃N to liberate the free thiol-amine.
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Condensation: Dropwise add 1.0 equivalent of methyl glyoxylate. The nucleophilic thiol attacks the aldehyde first (forming a hemithioacetal), followed by intramolecular amine attack and dehydration to form the thiazolidine ring.
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Validation Check 1: Monitor via TLC (DCM:MeOH 9:1). The intermediate methyl thiazolidine-2-carboxylate will stain intensely with Ninhydrin (indicating a secondary amine) and appear as a new spot.
Step 2: N-Boc Protection
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Solvent Exchange: Concentrate the reaction mixture in vacuo to remove EtOH. Redissolve the crude intermediate in anhydrous DCM and cool to 0°C.
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Protection: Add 1.5 equivalents of Et₃N, followed by the slow addition of 1.2 equivalents of Boc₂O dissolved in DCM.
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Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. The Boc group traps the secondary amine, preventing ring-opening.
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Validation Check 2: Perform TLC (Hexane:EtOAc 7:3). The final product should be Ninhydrin negative (confirming complete protection of the amine) and UV-active/Iodine-active.
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Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.
Figure 1: Synthetic route for Methyl N-Boc-thiazolidine-2-carboxylate via condensation and protection.
Applications in Advanced Drug Development
Peptidomimetic Macrocycles (p53-MDM2 Axis)
The p53-MDM2 protein-protein interaction is a major target in oncology. Wild-type p53 acts as a tumor suppressor, but its activity is often negated by MDM2 overexpression. Synthetic macrocyclic peptides designed to mimic the
Ribosomal Translation of Unnatural Peptides
Beyond solid-phase synthesis, the parent acid of this compound (thiazolidine-2-carboxylic acid) has been successfully utilized as a Class I monomer in the ribosomal translation of unnatural peptides[4]. By utilizing engineered aminoacyl-tRNA synthetases, the 2-Thz analog is recognized by the translation apparatus with >75% yield relative to natural proline. This allows for the generation of massive, genetically encoded libraries of highly modified peptides, accelerating high-throughput screening for novel pharmaceutical agents[4].
Figure 2: Workflow for utilizing 2-Thz derivatives in peptidomimetic macrocycle drug discovery.
Conclusion
Methyl N-Boc-thiazolidine-2-carboxylate is far more than a simple protected amino acid; it is a precision tool for molecular engineering. By understanding the causality behind its dynamic aminal chemistry and leveraging its unique
References
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Hartman, M. C. T., et al. (2007). "An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides". PLoS One, 2(10), e972. Available at:[Link]
- Nash, H. M., et al. (2016). "Peptidomimetic macrocycles and uses thereof". WIPO (PCT) WO2016049359A1.
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Mitchell, N. J., et al. (2026). "Iso-pseudoprolines as versatile tools for late-stage peptide backbone modifications". Chemical Science (RSC Publishing). Available at: [Link]
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
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- 3. WO2016049359A1 - Peptidomimetic macrocycles and uses thereof - Google Patents [patents.google.com]
- 4. An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides - PMC [pmc.ncbi.nlm.nih.gov]
